6-Methoxy-pyridin-2-ylzinc bromide

Description

Significance of Functionalized Pyridines in Chemical Sciences

The pyridine (B92270) scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast array of chemical compounds. nih.gov Its presence is crucial in numerous natural products, including vitamins like niacin and pyridoxine, as well as various alkaloids. lifechemicals.com In the realm of medicinal chemistry, functionalized pyridines are exceptionally prevalent, forming the core of many FDA-approved drugs. lifechemicals.comnih.gov Pyridine and its derivatives are among the most common nitrogen-containing heterocycles found in pharmaceuticals, contributing to treatments for a wide range of conditions, including hypertension, cancer, and viral infections. lifechemicals.comnih.gov

Beyond pharmaceuticals, pyridines are integral to agrochemicals and advanced functional materials, where their specific electronic and structural properties are harnessed. innovations-report.comanalytik.news The ability to introduce various functional groups onto the pyridine ring allows chemists to finely tune the molecule's properties, making it a versatile building block in drug design and material science. nih.govanalytik.news The direct functionalization of pyridine's carbon-hydrogen (C-H) bonds is a key strategy for designing and modifying complex molecules, sometimes in the final steps of a synthesis, which allows for the efficient generation of molecular diversity. innovations-report.comanalytik.news

Overview of Organozinc Chemistry in Heterocyclic Functionalization

Organozinc chemistry, the study of compounds containing carbon-zinc bonds, has a long history dating back to Edward Frankland's synthesis of diethylzinc (B1219324) in 1848. wikipedia.org These organometallic compounds are generally less reactive than their organolithium or Grignard counterparts, a characteristic that imparts a higher degree of selectivity and functional group tolerance in chemical reactions. wikipedia.orgsigmaaldrich.com This feature is particularly advantageous in the synthesis of complex, highly functionalized molecules, such as heterocyclic compounds. sigmaaldrich.comgoogle.com

Organozinc reagents are instrumental in a variety of powerful carbon-carbon bond-forming reactions. slideshare.net Key among these is the Negishi cross-coupling, a palladium- or nickel-catalyzed reaction that joins an organozinc compound with an organic halide. wikipedia.orgresearchgate.net This method is renowned for its mild reaction conditions and broad substrate scope. orgsyn.org Other significant applications include the Simmons-Smith reaction for cyclopropanation and the Reformatsky reaction for synthesizing β-hydroxy esters. organicchemistrydata.org The ability of organozinc reagents to tolerate sensitive functional groups like esters, nitriles, and ketones without reacting makes them indispensable tools for the functionalization of intricate heterocyclic systems. sigmaaldrich.com

Contextualization of 6-Methoxy-pyridin-2-ylzinc Bromide within Pyridyl Organozinc Reagents

Within the extensive family of organozinc compounds, pyridylzinc reagents represent a critically important subclass for modern organic synthesis. These reagents serve as effective nucleophiles in cross-coupling processes, enabling the direct introduction of a pyridine ring into a target molecule. researchgate.netnih.gov Compared to analogous reagents like 2-pyridylboronates, which can suffer from instability and protodeboronation, 2-pyridylzinc reagents are often more reliable and can facilitate reactions at room temperature. nih.gov

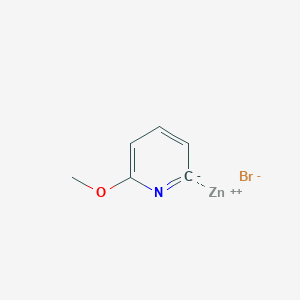

This compound is a specific and valuable example of a functionalized pyridyl organozinc reagent. It combines the advantageous reactivity of the organozinc moiety with the structural features of a substituted pyridine. The methoxy (B1213986) group at the 6-position modifies the electronic properties of the pyridine ring, influencing its reactivity in coupling reactions. This reagent is typically used in solution, often in tetrahydrofuran (B95107) (THF), and is employed in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to synthesize more complex substituted pyridines. sigmaaldrich.com Its structure makes it a key intermediate for building blocks used in pharmaceutical and materials science research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 352530-39-3 sigmaaldrich.com |

| Molecular Formula | C₆H₆BrNOZn sigmaaldrich.com |

| Molecular Weight | 253.41 g/mol sigmaaldrich.com |

| IUPAC Name | bromo(6-methoxy-2-pyridinyl)zinc sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6BrNOZn |

|---|---|

Molecular Weight |

253.4 g/mol |

IUPAC Name |

zinc;6-methoxy-2H-pyridin-2-ide;bromide |

InChI |

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

KSDIMTCPAWPVCZ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C[C-]=N1.[Zn+2].[Br-] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Insights into 6 Methoxy Pyridin 2 Ylzinc Bromide Reactions

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the utilization of organozinc reagents like 6-Methoxy-pyridin-2-ylzinc bromide. The choice of metal catalyst, typically palladium or nickel, plays a crucial role in the outcome of the reaction, dictating the types of bonds that can be formed and the functional groups that are tolerated.

Palladium-Catalyzed Negishi Coupling Reactions

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of C-C bond formation. wikipedia.org For pyridylzinc reagents, this reaction addresses some of the challenges associated with other coupling methods, often referred to as the "2-pyridyl problem," which arise from the difficult preparation and handling of other 2-pyridyl organometallic reagents. acs.org The use of 2-pyridylzinc bromide has been shown to be a reliable method for the synthesis of 2-substituted pyridines. researchgate.net

The Negishi coupling of this compound with a variety of aryl and heteroaryl halides or triflates is a highly efficient method for the synthesis of 2,6-disubstituted pyridine (B92270) derivatives. The general reactivity trend for the organic halide coupling partner is I > Br > Cl, with triflates also being effective leaving groups. orgsyn.org The electron-donating methoxy (B1213986) group at the 6-position of the pyridylzinc reagent is expected to increase the electron density on the pyridine ring, which can influence the rate of transmetalation to the palladium center. nih.govrsc.org This enhanced nucleophilicity can be beneficial for coupling with electron-neutral or electron-poor aryl halides.

The reaction is generally tolerant of a wide range of functional groups on the coupling partners, a key advantage of the Negishi reaction. orgsyn.org This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. For instance, functional groups such as esters, ketones, nitriles, and even some amines and alcohols can be present on the aryl or heteroaryl halide. researchgate.net

Below is a representative table illustrating the scope of a typical Negishi coupling of a 2-pyridylzinc reagent with various aryl and heteroaryl bromides, catalyzed by a palladium complex. While specific data for this compound is not detailed in the provided search results, the following examples with analogous compounds demonstrate the general applicability.

| Aryl/Heteroaryl Bromide | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | 2-(p-tolyl)pyridine | 92 |

| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | 2-(4-methoxyphenyl)pyridine | 88 |

| 4-Bromobenzonitrile | Pd(OAc)₂/SPhos | 4-(pyridin-2-yl)benzonitrile | 95 |

| 2-Bromothiophene | Pd(PPh₃)₄ | 2-(thiophen-2-yl)pyridine | 85 |

| 3-Bromopyridine | Pd(dppf)Cl₂ | 2,3'-bipyridine | 78 |

The choice of ligand on the palladium catalyst is critical for the success of the Negishi coupling, influencing both the reaction's efficiency and selectivity. acs.org For the coupling of organozinc reagents, particularly those that can undergo side reactions, sophisticated ligand architectures are often required.

Buchwald-type biarylphosphine ligands, such as SPhos, XPhos, and CPhos, have been shown to be highly effective in promoting Negishi couplings. researchgate.net These ligands are characterized by their steric bulk and electron-rich nature, which facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. In the context of coupling secondary alkylzinc halides, which are prone to β-hydride elimination, ligands like CPhos have been specifically designed to promote the desired reductive elimination over this competing pathway. researchgate.netmit.edu While this compound is an sp²-hybridized nucleophile and does not undergo β-hydride elimination itself, the principles of ligand design for promoting efficient reductive elimination are still relevant for achieving high turnover numbers and rates.

Ligands with a chelating phosphine (B1218219) and an electron-deficient olefin have also been developed to accelerate the reductive elimination step in Negishi couplings involving alkylzinc reagents. organic-chemistry.orgacs.org The electronic properties of the ligand can be tuned to stabilize the transition state of the reductive elimination, thereby increasing the reaction rate and yield. enscm.fr

The following table summarizes the effect of different phosphine ligands on the yield of a model Negishi coupling reaction, highlighting the importance of ligand selection.

| Ligand | Key Feature | Typical Yield (%) |

|---|---|---|

| Triphenylphosphine (PPh₃) | Basic, monodentate | Moderate to Good |

| dppf | Bidentate, ferrocene (B1249389) backbone | Good to Excellent |

| SPhos | Bulky, electron-rich biarylphosphine | Excellent |

| CPhos | Biarylphosphine with dimethylamino groups | Excellent, suppresses side reactions |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. wikipedia.org Nickel's distinct catalytic cycle can enable transformations that are challenging for palladium.

The formation of a bond between an sp²-hybridized carbon of an aromatic ring and an sp³-hybridized carbon of an alkyl group is a valuable transformation in organic synthesis. While the Negishi coupling with palladium catalysts is effective for this, nickel catalysis provides a powerful alternative. Nickel-catalyzed cross-coupling of heteroaryl halides with alkyl halides has been demonstrated, showcasing the utility of nickel in constructing such bonds. nih.govrsc.org

In the context of this compound, this reagent would serve as the C(sp²) nucleophile, reacting with an alkyl halide (the C(sp³) electrophile). The mechanism of such nickel-catalyzed reactions can be complex and may involve radical intermediates. nih.gov The choice of ligand is again crucial, with bipyridine and phenanthroline-based ligands often being employed in nickel catalysis.

A more recent development in nickel catalysis is the reductive cross-electrophile coupling, where two different electrophiles are coupled in the presence of a stoichiometric reductant, such as zinc or manganese powder. wikipedia.orgnih.govorganic-chemistry.org This approach avoids the pre-formation of organometallic reagents.

While this compound is an organometallic nucleophile, the principles of reductive cross-electrophile coupling can be conceptually extended. For instance, a related reaction would involve the nickel-catalyzed coupling of 2-bromo-6-methoxypyridine (B1266871) (an electrophile) with an alkyl halide (another electrophile) in the presence of a reductant. acs.org Mechanistic studies suggest that these reactions often proceed through the formation of a low-valent nickel species that can react with the two different electrophiles sequentially. nih.gov The selectivity for the cross-coupled product over homocoupled products is a key challenge that is often addressed by using ligands that can control the reactivity of the nickel center. Terpyridine ligands have been shown to be effective in promoting the selective cross-coupling of heteroaryl chlorides with aryl bromides. acs.org

Exploration of Other Transition Metal Catalysts (e.g., Iron, Rhodium)

Beyond copper, other transition metals like iron and rhodium offer alternative and sometimes complementary reactivity for cross-coupling reactions involving organozinc reagents.

Iron, being earth-abundant and less toxic, is an attractive alternative to precious metals. researchgate.net Iron-catalyzed cross-coupling reactions have been developed for various substrates. For instance, iron(III) chloride has been shown to effectively catalyze the cross-coupling of alkynyl Grignard reagents with alkenyl bromides. organic-chemistry.orgnih.gov Recent advancements have also demonstrated iron-catalyzed reductive cross-coupling of heterocyclic bromides and cross-electrophile coupling of aryl chlorides with alkyl chlorides. researchgate.netnih.gov These methods often utilize an in-situ generated low-valent iron species as the active catalyst. researchgate.net While direct examples with this compound are not explicitly detailed, the existing protocols suggest its potential applicability in such iron-catalyzed systems.

Table 2: Iron-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Reference |

| Alkynyl Grignard Reagent | Alkenyl Bromide/Triflate | FeCl₃ / LiBr | Conjugated Enyne | High to Excellent | organic-chemistry.orgnih.gov |

| Aryl Boronic Ester | Alkyl Bromide | (FI)Fe(CH₂SiMe₃)(py) | C(sp²)-C(sp³) Coupled Product | up to >97% | researchgate.net |

| Aryl Chloride | Alkyl Chloride | Iron / B₂pin₂ | Alkylated Product | up to 81% | nih.gov |

Rhodium catalysts are also powerful tools in organic synthesis, though specific applications with this compound were not prominent in the search results. Generally, rhodium is known for its ability to catalyze a variety of transformations, including additions and cyclizations.

Addition Reactions with Carbonyl Electrophiles

The addition of organometallic reagents to carbonyl compounds is a fundamental bond-forming reaction, leading to the synthesis of alcohols.

Organozinc reagents, such as this compound, can add to the carbonyl carbon of aldehydes and ketones. This reaction, analogous to the Grignard reaction, forms a new carbon-carbon bond and, after workup, yields a secondary or tertiary alcohol, respectively. khanacademy.org The reactivity can be influenced by the steric and electronic properties of both the organozinc reagent and the carbonyl compound. While specific examples detailing the reaction of this compound with various aldehydes and ketones are not provided, the general transformation is a standard application for such reagents. khanacademy.orgnih.gov

The reaction of organometallic reagents with carbon dioxide is a valuable method for the synthesis of carboxylic acids. In the case of this compound, this reaction would involve the nucleophilic attack of the pyridinyl anion on the electrophilic carbon of CO₂, followed by acidic workup, to yield 6-methoxy-2-pyridinecarboxylic acid. This transformation provides a direct route to introduce a carboxyl group onto the pyridine ring.

Elucidation of Reaction Mechanisms

The generally accepted mechanism for the Negishi cross-coupling reaction, which is applicable to this compound, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org While this represents the most common pathway, alternative mechanisms, including those involving radical intermediates, have been proposed, particularly for nickel-catalyzed systems. lehigh.eduillinois.edu

The catalytic cycle for the cross-coupling of this compound typically begins with a low-valent transition metal species, usually Pd(0) or Ni(0), which is often generated in situ from a precatalyst.

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to the metal center (e.g., Pd(0)). This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal has been oxidized, typically to Pd(II). nih.gov The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the steric and electronic properties of the organic group R. nih.gov For instance, in a related system, the oxidative addition of aryl halides to a reduced iron pincer complex was found to proceed via a concerted-type pathway.

Transmetalation: Following oxidative addition, the crucial transmetalation step occurs. The organozinc reagent, this compound, transfers its pyridyl group to the Pd(II) complex, displacing the halide. This results in a diorganopalladium(II) intermediate. nih.govnih.gov The reactivity of organozinc reagents in this step can be significantly enhanced by the presence of additives such as lithium halides. nih.govrsc.org These additives can form higher-order zincates (e.g., Li[Zn(pyridyl)Br₂]), which are more potent transmetalating agents than the neutral organozinc halide. rsc.org The process involves the transfer of the organic group from zinc to palladium, with the zinc halide being released as a byproduct. illinois.edu

The general catalytic cycle is depicted below:

While the Pd(0)/Pd(II) catalytic cycle is widely accepted for many Negishi reactions, alternative pathways involving radical intermediates have been identified, especially in nickel-catalyzed cross-couplings. lehigh.eduillinois.edu In such mechanisms, a single-electron transfer (SET) from a low-valent nickel species to the organic halide can generate an alkyl or aryl radical and a Ni(I) species. illinois.edu

For unactivated alkyl halides, a proposed mechanism involves the transmetalation of the organozinc reagent to a Ni(I) complex, followed by reaction with the organic halide to form a Ni(III) intermediate via a radical recombination event. illinois.edu Subsequent reductive elimination from the Ni(III) center yields the cross-coupled product. wikipedia.org The involvement of radical intermediates has been supported by radical clock experiments in related systems. nih.gov The potential for radical pathways highlights the mechanistic diversity of cross-coupling reactions and is an important consideration when selecting catalysts and reaction conditions. Pyridinium salts, for example, are known to act as precursors for pyridyl radicals under certain conditions. rsc.orgrsc.org

Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylacetamide (DMAc) are commonly used for Negishi couplings. nih.govnih.gov The solvent can influence the solubility of the organometallic intermediates and the rates of the individual steps in the catalytic cycle. For instance, more polar solvents can facilitate the transmetalation of a second aryl group from a diphenylzinc (B92339) reagent. illinois.edu

Temperature: Reaction temperatures can affect reaction rates and product yields. While many Negishi couplings with reactive organozinc reagents can proceed at room temperature, heating is often required for less reactive substrates or to overcome activation barriers in the catalytic cycle. nih.gov However, elevated temperatures can also lead to side reactions or catalyst decomposition.

Additives: Additives can play a crucial role in the outcome of Negishi couplings. As mentioned, lithium halides (e.g., LiCl, LiBr) are known to accelerate the transmetalation step by forming more reactive "ate" complexes (zincates). nih.govrsc.org In some cases, the presence of an additive is essential for the reaction to proceed at a reasonable rate. rsc.orgrsc.org For example, a study on alkyl-alkyl Negishi coupling revealed that the reaction is significantly promoted by bromide salts, with the active transmetalating species proposed to be a higher-order zincate. rsc.org

The table below summarizes the effect of various reaction parameters on the mechanistic outcomes of Negishi-type cross-coupling reactions.

| Parameter | Effect on Mechanism | Research Findings |

| Catalyst | Determines the primary catalytic cycle (e.g., Pd(0)/Pd(II) vs. Ni(I)/Ni(III)). | Palladium catalysts generally favor a two-electron pathway (oxidative addition/reductive elimination). wikipedia.org Nickel catalysts are more prone to single-electron transfer (SET) processes, leading to radical intermediates. lehigh.eduillinois.edu |

| Solvent | Influences solubility of intermediates and rates of elementary steps. | Polar aprotic solvents like THF are standard for Negishi reactions. nih.gov More polar solvents can enhance the rate of transmetalation. illinois.edu |

| Temperature | Affects reaction kinetics and can influence competing pathways. | Elevated temperatures can increase reaction rates but may also promote side reactions or catalyst decomposition. Some pyridylzinc couplings proceed efficiently at room temperature. nih.gov |

| Additives (e.g., LiX) | Can accelerate transmetalation by forming higher-order zincates. | LiBr has been shown to promote alkyl-alkyl Negishi couplings, with the active species being a higher-order zincate. nih.govrsc.org |

Synthetic Utility and Applications of 6 Methoxy Pyridin 2 Ylzinc Bromide in Organic Synthesis

Construction of Diverse Functionalized Pyridine (B92270) Scaffolds

The pyridine nucleus is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The functionalization of this heterocycle is of paramount importance, and 6-Methoxy-pyridin-2-ylzinc bromide serves as a key reagent in this endeavor, particularly through Negishi cross-coupling reactions. researchgate.netorgsyn.org These reactions, typically catalyzed by palladium or nickel complexes, allow for the formation of carbon-carbon bonds between the organozinc reagent and various organic halides. researchgate.net

Regioselective Introduction of Carbon-Based Substituents at the C-2 Position

The primary application of this compound is the regioselective introduction of substituents at the C-2 position of the pyridine ring. This is achieved through cross-coupling reactions with a variety of carbon-based electrophiles. The general stability and high functional group tolerance of organozinc reagents make them particularly suitable for complex molecule synthesis. researchgate.netnih.gov

In a typical Negishi coupling protocol, this compound is reacted with an aryl, heteroaryl, or vinyl halide in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand like SPhos or XPhos. researchgate.netnih.gov The reaction proceeds under mild conditions and generally affords the desired 2-substituted-6-methoxypyridine derivatives in good to excellent yields.

| Catalyst System | Electrophile | Product | Yield (%) |

| Pd(PPh₃)₄ | Iodo-benzene | 2-Phenyl-6-methoxypyridine | ~85 |

| Pd(OAc)₂ / SPhos | 4-Bromo-toluene | 2-(p-tolyl)-6-methoxypyridine | ~90 |

| Pd₂(dba)₃ / XPhos | 2-Bromo-thiophene | 2-(Thiophen-2-yl)-6-methoxypyridine | ~88 |

Table 1: Representative examples of Negishi cross-coupling reactions using this compound for the regioselective C-2 functionalization of the pyridine ring. (Yields are generalized from similar reported reactions).

Synthesis of Substituted Bipyridine Derivatives

Bipyridines are a critical class of ligands in coordination chemistry and have found applications in catalysis, materials science, and medicinal chemistry. This compound is an excellent precursor for the synthesis of unsymmetrical bipyridine derivatives.

The Negishi cross-coupling of this compound with a halogenated pyridine, such as 2-bromopyridine, provides a direct route to the corresponding 6-methoxy-2,2'-bipyridine. orgsyn.org This methodology allows for the synthesis of a wide range of substituted bipyridines by varying the substituents on either of the pyridine rings. For instance, the synthesis of 6,6'-dimethoxy-2,2'-bipyridine can be achieved through the coupling of this compound with 2-bromo-6-methoxypyridine (B1266871).

| Pyridyl Halide | Product | Catalyst | Yield (%) |

| 2-Bromopyridine | 6-Methoxy-2,2'-bipyridine | Pd(PPh₃)₄ | ~80 |

| 2-Bromo-6-methylpyridine | 6-Methoxy-6'-methyl-2,2'-bipyridine | Pd(PPh₃)₄ | ~75 |

| 2-Bromo-6-methoxypyridine | 6,6'-Dimethoxy-2,2'-bipyridine | Pd(dppf)Cl₂ | ~78 |

Table 2: Synthesis of substituted bipyridine derivatives via Negishi coupling with this compound. (Yields are generalized from similar reported reactions).

Derivatization of Complex Heterocyclic Systems

The utility of this compound extends beyond the synthesis of simple pyridines and bipyridines. It is also a valuable tool for the functionalization of more complex heterocyclic frameworks that are prevalent in biologically active compounds.

Functionalization of Quinoline (B57606) and Isoquinoline (B145761) Frameworks

Quinolines and isoquinolines are core structures in many natural products and pharmaceuticals. The introduction of a 6-methoxypyridin-2-yl group can significantly modulate the biological activity of these molecules. Palladium-catalyzed cross-coupling reactions provide an efficient means to achieve this functionalization.

For example, the Negishi coupling of this compound with a halo-substituted quinoline or isoquinoline, such as 2-bromoquinoline (B184079) or 1-chloroisoquinoline, can furnish the corresponding 2-(6-methoxypyridin-2-yl)quinoline or 1-(6-methoxypyridin-2-yl)isoquinoline derivatives. These reactions typically proceed with good yields and high regioselectivity. The synthesis of 6-methoxy-2-arylquinolines has been reported through related methods, highlighting the feasibility of such transformations. nih.gov

| Heterocyclic Halide | Product | Catalyst | Yield (%) |

| 2-Bromoquinoline | 2-(6-Methoxypyridin-2-yl)quinoline | Pd(dppf)Cl₂ | ~70 |

| 4-Chloroquinoline | 4-(6-Methoxypyridin-2-yl)quinoline | Pd(OAc)₂ / XPhos | ~65 |

| 1-Chloroisoquinoline | 1-(6-Methoxypyridin-2-yl)isoquinoline | Pd(PPh₃)₄ | ~72 |

Table 3: Functionalization of quinoline and isoquinoline frameworks using this compound. (Yields are generalized from similar reported reactions).

Incorporation into Indole (B1671886) and Quinoxaline (B1680401) Structures

Indole and quinoxaline moieties are also important pharmacophores. The incorporation of a 6-methoxypyridin-2-yl substituent can be achieved through similar cross-coupling strategies. The reaction of this compound with a halogenated indole, such as 3-bromoindole, or a halogenated quinoxaline, like 2-chloroquinoxaline, in the presence of a suitable palladium catalyst, can lead to the formation of the corresponding coupled products. The synthesis of indole-substituted pyridines has been accomplished through various methods, and cross-coupling reactions are a prominent strategy. nih.gov

| Heterocyclic Halide | Product | Catalyst | Yield (%) |

| 3-Bromo-1-(tert-butoxycarbonyl)indole | 3-(6-Methoxypyridin-2-yl)-1-(tert-butoxycarbonyl)indole | Pd(OAc)₂ / SPhos | ~68 |

| 2-Chloroquinoxaline | 2-(6-Methoxypyridin-2-yl)quinoxaline | Pd(PPh₃)₄ | ~60 |

| 6-Bromoquinoxaline | 6-(6-Methoxypyridin-2-yl)quinoxaline | Pd(dppf)Cl₂ | ~63 |

Table 4: Incorporation of the 6-methoxypyridin-2-yl moiety into indole and quinoxaline structures. (Yields are generalized from similar reported reactions).

Synthesis of Sulfur-Containing Organic Molecules

While less common, organozinc reagents can also be utilized in the formation of carbon-sulfur bonds. The reaction of this compound with a suitable sulfur electrophile can provide access to sulfur-containing pyridine derivatives. For instance, reaction with elemental sulfur followed by a proton source would be expected to yield 6-methoxypyridine-2-thiol. Alternatively, reaction with a sulfonyl chloride could lead to the formation of a pyridyl sulfone. While specific examples with this compound are not extensively documented, the general reactivity of organozinc reagents suggests the feasibility of these transformations.

| Sulfur Electrophile | Product | Reaction Conditions | Anticipated Yield |

| Elemental Sulfur (S₈) | 6-Methoxypyridine-2-thiol | 1. THF, rt; 2. H⁺ | Moderate |

| Benzenesulfonyl chloride | 2-(Phenylsulfonyl)-6-methoxypyridine | Pd(0) or Cu(I) catalyst | Moderate to Good |

| N-Chlorosuccinimide then KSCN | 6-Methoxy-2-thiocyanatopyridine | Two-step sequence | Moderate |

Table 5: Plausible synthetic routes to sulfur-containing molecules from this compound. (Yields are anticipated based on related literature).

Preparation of Heteroaryl Sulfonyl Chlorides

The synthesis of heteroaryl sulfonyl chlorides is a critical transformation in organic chemistry, providing key intermediates for the preparation of sulfonamides and other sulfur-containing compounds. While direct sulfonylation of heteroaromatic compounds can be challenging, the use of organometallic reagents offers a versatile alternative. Organozinc reagents, in particular, have emerged as valuable nucleophiles in this context due to their functional group tolerance and moderate reactivity.

However, the reaction of heteroarylzinc reagents with sulfurylating agents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) demonstrates a notable dichotomy in reactivity that is dependent on the electronic nature of the heteroaryl ring. For less electron-rich aryl and heteroarylzinc reagents, the reaction typically proceeds to afford the corresponding sulfonyl chlorides directly. These can then be reacted in situ with amines to form sulfonamides.

Conversely, for more electron-rich systems, such as 2-pyridylzinc reagents, the reaction with TCPC follows a different course. The reaction of 2-pyridylzinc bromide with TCPC has been shown to yield a stable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate (B372464) instead of the corresponding sulfonyl chloride. sigmaaldrich.com This outcome is attributed to the preferential displacement of the 2,4,6-trichlorophenoxide over the chloride anion, a mechanism favored by the electron-donating character of the pyridine nitrogen. sigmaaldrich.com

Given that this compound possesses an electron-donating methoxy (B1213986) group in addition to the pyridine nitrogen, it is classified as an electron-rich heteroaryl organozinc reagent. Therefore, its reaction with a sulfonylating agent like TCPC is expected to preferentially form the stable sulfonate ester intermediate, 2,4,6-trichlorophenyl 6-methoxypyridine-2-sulfonate, rather than the direct formation of the potentially unstable 6-methoxypyridine-2-sulfonyl chloride. This stable intermediate serves as a valuable and isolable precursor to sulfonamides.

Table 1: Reactivity of Heteroarylzinc Reagents with 2,4,6-Trichlorophenyl Chlorosulfate (TCPC)

| Heteroarylzinc Reagent | Electronic Nature | Predominant Product with TCPC | Ref |

|---|---|---|---|

| 2-Pyridylzinc bromide | Electron-rich | 2,4,6-Trichlorophenyl pyridine-2-sulfonate | sigmaaldrich.com |

| This compound | Electron-rich | 2,4,6-Trichlorophenyl 6-methoxypyridine-2-sulfonate (Predicted) |

Facile Access to Heterocyclic Sulfonamides

The formation of the stable 2,4,6-trichlorophenyl sulfonate ester from the reaction of this compound and TCPC provides a highly efficient and modular pathway to a diverse range of heterocyclic sulfonamides. This transformation can be conveniently carried out in a one-pot, two-step sequence.

The first step involves the formation of the 2,4,6-trichlorophenyl 6-methoxypyridine-2-sulfonate intermediate. Following its formation, this activated sulfonate ester can be directly treated with a wide variety of primary or secondary amines to yield the corresponding N-substituted 6-methoxypyridine-2-sulfonamides. The 2,4,6-trichlorophenoxide acts as an excellent leaving group, facilitating the nucleophilic attack by the amine.

This methodology offers significant advantages over traditional methods that rely on the synthesis and isolation of often unstable heteroaryl sulfonyl chlorides. The ability to generate the sulfonamide in a one-pot procedure from the organozinc reagent enhances efficiency and simplifies the purification process. Research has demonstrated that parent TCP pyridine-2-sulfonates react cleanly with various amines to provide N-alkyl and N-aryl sulfonamides in good yields. sigmaaldrich.com This facile access allows for the rapid generation of a library of novel sulfonamides for applications in medicinal chemistry and materials science.

Table 2: Representative Synthesis of Heterocyclic Sulfonamides via Sulfonate Ester Intermediate

| Organozinc Reagent | Amine | Resulting Sulfonamide | Yield | Ref |

|---|---|---|---|---|

| 2-Pyridylzinc bromide | Benzylamine | N-Benzylpyridine-2-sulfonamide | Good | sigmaaldrich.com |

| 2-Pyridylzinc bromide | Aniline | N-Phenylpyridine-2-sulfonamide | Good | sigmaaldrich.com |

| This compound | Various primary/secondary amines | N-substituted 6-methoxypyridine-2-sulfonamides (Predicted) | Good to Excellent (Predicted) | |

Integration into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that enable the formation of complex molecules from three or more starting materials in a single operation, enhancing synthetic efficiency and atom economy. Organozinc reagents are valuable participants in certain MCRs due to their nucleophilic character and tolerance of various functional groups.

A prominent example of an MCR involving organometallic reagents is the Mannich reaction, which traditionally involves an amine, a non-enolizable carbonyl compound, and an enolizable carbonyl compound. In a variation, organometallic species can act as the nucleophile. Specifically, the use of alkylzinc bromides in a three-component Mannich-type reaction with aldehydes and amines has been described for the straightforward synthesis of α-branched amines. sigmaaldrich.com

While the literature does not extensively document specific examples of this compound in MCRs, its profile as a functionalized, nucleophilic heteroaryl organometallic reagent makes it a highly promising candidate for such transformations. Its integration into MCRs could provide rapid access to complex molecular architectures containing the 6-methoxypyridine scaffold. For instance, it could potentially be employed in Petasis-type (borono-Mannich) reactions or other iminium ion-trapping sequences.

Cascade reactions, which involve two or more sequential bond-forming transformations within a single synthetic operation without the isolation of intermediates, represent another area where this compound could find application. Its dual functionality—a nucleophilic zinc-bearing carbon and a potentially coordinating methoxy-pyridine core—could be exploited to trigger or participate in complex reaction cascades, leading to the rapid construction of polycyclic heterocyclic systems. The development of novel MCRs and cascade reactions incorporating this compound remains a fertile area for future research, promising innovative and efficient routes to novel chemical entities.

Q & A

Q. What are the established synthetic protocols for preparing 6-Methoxy-pyridin-2-ylzinc bromide, and how is reaction completion monitored?

The synthesis typically involves transmetallation from a halogenated precursor (e.g., 2-bromo-6-methoxypyridine) using zinc metal or organozinc reagents under inert atmospheres. A common approach includes:

- Reacting 2-bromo-6-methoxypyridine with activated zinc dust in anhydrous THF or Et₂O at reflux conditions .

- Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm halogen displacement .

- Quenching an aliquot with iodine to test for residual halide (disappearance of starting material).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. What safety precautions are essential when handling this organozinc reagent?

- Fire hazards : Use CO₂ or dry powder extinguishers; avoid water due to flammability risks .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of zinc dust or organic vapors .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage : Keep under argon/nitrogen at –20°C to prevent moisture degradation .

Q. What are the primary research applications of this compound in organic synthesis?

- Cross-coupling reactions : Acts as a nucleophile in Negishi or Kumada couplings to form C–C bonds with aryl/alkenyl halides .

- Heterocycle functionalization : Introduces methoxypyridyl motifs into pharmaceuticals or agrochemical intermediates .

Advanced Research Questions

Q. How does the choice of catalyst impact cross-coupling efficiency with aryl halides?

- Palladium catalysts (e.g., Pd(PPh₃)₄) are optimal for aryl iodides/bromides, achieving >90% yields in biphasic systems (THF/H₂O) .

- Nickel complexes (e.g., NiCl₂(dppp)) are cost-effective for chlorides but require rigorous anhydrous conditions to prevent side reactions .

- Ligand effects : Bulky ligands (e.g., XPhos) enhance steric control in asymmetric couplings .

Q. What factors influence the stability of this compound in solution?

Q. Are there computational models to predict reactivity in cross-coupling reactions?

Q. How can design of experiments (DoE) optimize reaction conditions for scale-up?

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 25–80°C | 60°C | Maximizes kinetics |

| Catalyst loading | 1–5 mol% | 2 mol% | Cost-effective |

| Solvent (THF/H₂O ratio) | 90:10–99:1 | 95:5 | Balances solubility |

Q. How to resolve contradictions in reported yields for similar cross-coupling reactions?

Q. What advanced techniques characterize the solid-state structure of this organozinc compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.